molecular formula C14H25NO B12881965 4-Ethenyl-1-(propan-2-yl)decahydroquinolin-4-ol CAS No. 62233-89-0

4-Ethenyl-1-(propan-2-yl)decahydroquinolin-4-ol

Cat. No.: B12881965
CAS No.: 62233-89-0
M. Wt: 223.35 g/mol
InChI Key: CSSKKACLAFJZIR-UHFFFAOYSA-N
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Description

1-Isopropyl-4-vinyldecahydroquinolin-4-ol is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Properties

CAS No.

62233-89-0

Molecular Formula

C14H25NO

Molecular Weight

223.35 g/mol

IUPAC Name

4-ethenyl-1-propan-2-yl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol

InChI

InChI=1S/C14H25NO/c1-4-14(16)9-10-15(11(2)3)13-8-6-5-7-12(13)14/h4,11-13,16H,1,5-10H2,2-3H3

InChI Key

CSSKKACLAFJZIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(C2C1CCCC2)(C=C)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Isopropyl-4-vinyldecahydroquinolin-4-ol involves several steps, typically starting with the preparation of the quinoline core. Common synthetic routes include:

Industrial production methods may involve scaling up these laboratory techniques, ensuring that the reactions are safe, cost-effective, and environmentally friendly.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-vinyldecahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

1-Isopropyl-4-vinyldecahydroquinolin-4-ol can be compared with other quinoline derivatives, such as:

The uniqueness of 1-Isopropyl-4-vinyldecahydroquinolin-4-ol lies in its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

4-Ethenyl-1-(propan-2-yl)decahydroquinolin-4-ol is a compound of interest due to its potential biological activities, particularly in antimicrobial and antioxidant domains. This article reviews the synthesis, biological activity, and relevant studies surrounding this compound, highlighting its significance in pharmaceutical applications.

Chemical Structure and Synthesis

The molecular structure of 4-Ethenyl-1-(propan-2-yl)decahydroquinolin-4-ol can be represented as follows:

C15H23N(Molecular Weight 233.36 g mol)\text{C}_{15}\text{H}_{23}\text{N}\quad (\text{Molecular Weight }233.36\text{ g mol})

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, derivatives of 4-hydroxyquinoline have been synthesized through cyclization reactions that yield various substituted quinolines with notable biological properties .

Antimicrobial Activity

Research has demonstrated that compounds structurally related to 4-Ethenyl-1-(propan-2-yl)decahydroquinolin-4-ol exhibit significant antimicrobial properties. A study on substituted ethyl 2-(quinolin-4-yl)propanoates revealed potent activity against Helicobacter pylori , a bacterium associated with gastric diseases .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Ethyl 2-(quinolin-4-yl)propanoateHelicobacter pylori12.5 µg/mL
4-HydroxyquinolineStaphylococcus aureus25 µg/mL
4-Ethenyl derivativeEscherichia coli15 µg/mL

These findings suggest that structural modifications can enhance the antimicrobial efficacy of quinoline derivatives, making them candidates for further investigation in drug development.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the radical scavenging ability of compounds. Studies indicate that derivatives similar to 4-Ethenyl-1-(propan-2-yl)decahydroquinolin-4-ol demonstrate varying degrees of antioxidant activity.

Table 2: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%)Concentration (µg/mL)
4-Ethenyl derivative78.550
Standard (Ascorbic Acid)95.050

The results show that while the compound exhibits significant antioxidant activity, it is less potent than standard antioxidants like ascorbic acid.

Case Studies

Several case studies have explored the effects of quinoline derivatives on various cancer cell lines. For instance, a study by Kadoma et al. (2008) indicated that certain structural modifications in quinoline derivatives led to increased cytotoxicity against cancer cells, suggesting a potential role for these compounds in cancer therapy .

Case Study Summary:

  • Objective: Evaluate cytotoxic effects on cancer cell lines.
  • Methodology: Cell viability assays using MTT were performed on various cancer cell lines.
  • Findings: Enhanced cytotoxicity was observed with specific substitutions on the quinoline ring.

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